Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c1-3-15-12(13)11-7-8-9(14-2)5-4-6-10(8)16-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENNSWCOSDESKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249233 | |
| Record name | Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187753-63-5 | |
| Record name | Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187753-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 4-methoxybenzo[b]thiophene-2-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with ethyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzothiophene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
Halogen-Substituted Derivatives
- Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate: Synthesized via a ring-closure reaction using 3-bromo-2-fluorobenzaldehyde and ethyl mercaptoacetate in acetonitrile .
- Ethyl 6-Halogenobenzo[b]thiophene-2-carboxylates (Cl, F, CF₃): Halogen substituents at the 6-position (e.g., 6-chloro, 6-fluoro, 6-trifluoromethyl) improve antimicrobial activity against multidrug-resistant Staphylococcus aureus, with MIC values ranging from 2–8 µg/mL .
Amino-Functionalized Derivatives
- Ethyl 3-Aminobenzo[b]thiophene-2-carboxylate: Used as a precursor for fluorescent sensors (e.g., ratiometric Schiff base sensors for In³⁺ and Pb²⁺ detection). The amino group enables conjugation with aldehydes, forming imine linkages critical for ion recognition .
- Ethyl 5-Amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate: Exhibits potent cytotoxicity against MCF-7, NCI-H460, and SF-268 cancer cell lines (IC₅₀: 0.8–2.1 µM), surpassing doxorubicin in selectivity .
Oxo- and Hydroxy-Substituted Derivatives
- Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate: Features a quinone-like structure with redox-active oxo groups. This derivative shows a melting point of 174–178°C and is synthesized via acetylation and hydrolysis steps .
- Ethyl 4,5,7-Triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate: Polar acetoxy groups increase solubility in organic solvents (e.g., ethanol), with a melting point of 153–156°C .
Methoxy-Substituted Derivatives
Physical and Spectral Properties
Biological Activity
Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a benzothiophene core, which contributes to its biological activity. The compound has the following chemical formula:
- Molecular Formula : CHOS
- Molecular Weight : 236.29 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results that suggest its potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
This compound has garnered attention for its anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast cancer models. The compound has been shown to significantly reduce tumor mass in vivo, indicating its potential as a chemotherapeutic agent .
Case Study : In one study, mice bearing tumors treated with this compound exhibited a reduction in tumor weight by approximately 54% compared to control treatments, highlighting its effectiveness as an antitumor agent .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors. This interaction can lead to disrupted cellular processes that are critical for the survival and proliferation of pathogenic organisms and cancer cells.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been reported that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways .
In Vivo Studies
In vivo experiments using tumor-bearing mice have shown that administration of the compound results in a marked decrease in tumor volume and weight. The observed antitumor activity was accompanied by a restoration of normal liver enzyme levels, suggesting a protective effect against chemotherapy-induced toxicity .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
